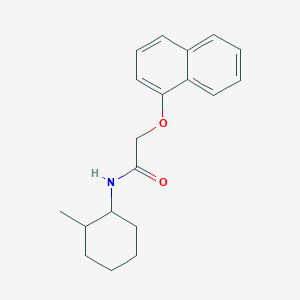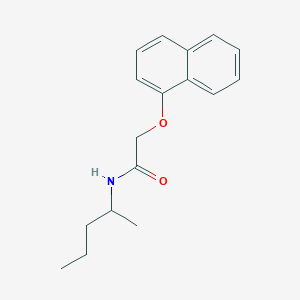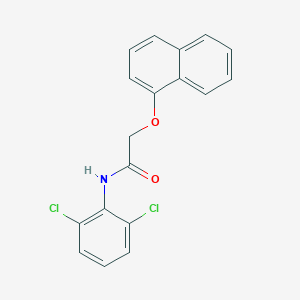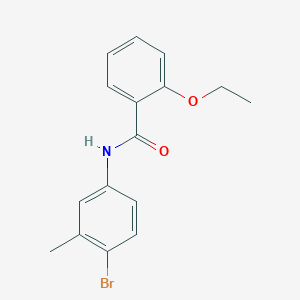
4-Benzoylphenyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoylphenyl 2-methylbenzoate, also known as BPMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPMB is a type of organic molecule that belongs to the family of benzophenones, which are widely used in the field of organic chemistry. BPMB has been found to exhibit important biological and physiological effects, making it an important compound for research purposes.
作用機序
The mechanism of action of 4-Benzoylphenyl 2-methylbenzoate is not fully understood. However, it is believed that 4-Benzoylphenyl 2-methylbenzoate exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. 4-Benzoylphenyl 2-methylbenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation in the body.
Biochemical and Physiological Effects:
4-Benzoylphenyl 2-methylbenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, anti-bacterial, and anti-viral properties. 4-Benzoylphenyl 2-methylbenzoate has also been found to exhibit cytotoxic effects, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using 4-Benzoylphenyl 2-methylbenzoate in lab experiments is its ability to exhibit a range of biological and physiological effects. This makes it a versatile compound that can be used in a range of studies. However, one of the main limitations of using 4-Benzoylphenyl 2-methylbenzoate is its high cost and difficulty in synthesizing the compound.
将来の方向性
There are several future directions for research on 4-Benzoylphenyl 2-methylbenzoate. One potential direction is the development of new drugs using 4-Benzoylphenyl 2-methylbenzoate as a lead compound. Another potential direction is the study of the mechanism of action of 4-Benzoylphenyl 2-methylbenzoate, which could lead to the development of new drugs that target specific signaling pathways in the body. Additionally, 4-Benzoylphenyl 2-methylbenzoate could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and rheumatoid arthritis.
合成法
The synthesis of 4-Benzoylphenyl 2-methylbenzoate can be achieved through a multi-step process. The first step involves the synthesis of 4-hydroxybenzophenone, which is then reacted with benzoyl chloride to produce 4-benzoylphenyl phenyl ketone. The final step involves the reaction of 4-benzoylphenyl phenyl ketone with 2-methylbenzoic acid in the presence of a catalyst to produce 4-Benzoylphenyl 2-methylbenzoate.
科学的研究の応用
4-Benzoylphenyl 2-methylbenzoate has been extensively studied for its potential use in the field of medicine. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and rheumatoid arthritis. 4-Benzoylphenyl 2-methylbenzoate has also been found to exhibit anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
特性
分子式 |
C21H16O3 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
(4-benzoylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C21H16O3/c1-15-7-5-6-10-19(15)21(23)24-18-13-11-17(12-14-18)20(22)16-8-3-2-4-9-16/h2-14H,1H3 |
InChIキー |
HHMQRNPMHWTNKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




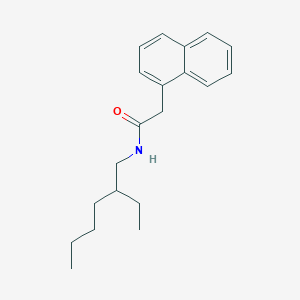
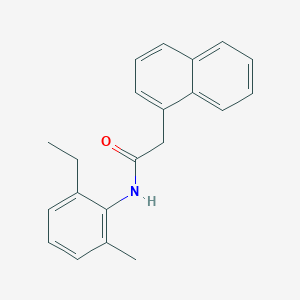
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)

![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)


![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
